molecular formula C26H18O2 B1347170 2,2'-Dibenzoylbiphenyl CAS No. 24018-00-6

2,2'-Dibenzoylbiphenyl

Cat. No.: B1347170
CAS No.: 24018-00-6
M. Wt: 362.4 g/mol
InChI Key: GJYFRBOEHCWJKA-UHFFFAOYSA-N
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Description

2,2'-Dibenzoylbiphenyl (CAS No. 24018-00-6) is a biphenyl derivative with two benzoyl (C₆H₅CO-) groups attached at the 2 and 2' positions of the biphenyl core. Its molecular formula is C₂₆H₁₈O₂, with a molecular weight of 362.42 g/mol . The compound is synthesized via copper(I) oxide-promoted decomposition of 2-diazobenzophenone tetrafluoroborate in aqueous sulfuric acid, achieving yields of 95–100% under optimized conditions . Structurally, the benzoyl substituents introduce steric bulk and electronic effects, influencing its reactivity and applications in materials science, particularly in high-performance polymers .

Properties

IUPAC Name

[2-(2-benzoylphenyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-25(19-11-3-1-4-12-19)23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(28)20-13-5-2-6-14-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYFRBOEHCWJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311724
Record name 2,2'-Dibenzoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24018-00-6
Record name NSC245022
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dibenzoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibenzoylbiphenyl can be synthesized through the dibenzoylation of biphenyl. One common method involves the use of benzoyl chloride in the presence of a catalyst such as mesoporous H-Al-MCM-41, which ensures high selectivity and yield . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve optimal results.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of 2,2’-Dibenzoylbiphenyl on a larger scale would likely involve similar catalytic processes, with an emphasis on efficiency and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibenzoylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.

    Substitution: The biphenyl core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2’-Dibenzoylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.

    Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its interactions with biological targets.

    Industry: It may be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-Dibenzoylbiphenyl involves its interaction with specific molecular targets. The compound’s benzoyl groups can participate in various binding interactions, influencing biological pathways and molecular processes.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Benzoyl vs. Acetyl : The larger benzoyl groups in this compound enhance hydrophobicity and thermal stability compared to acetyl analogs, making it suitable for high-temperature polymer applications .
  • Aldehyde vs. Benzoyl : 2,2'-Biphenyldicarboxaldehyde’s aldehyde groups enable facile condensation reactions, useful in synthesizing ligands or macrocycles .

Limitations and Data Gaps

  • Comparative studies on the electrochemical properties of these analogs are absent but could clarify their suitability for electronic applications.

Biological Activity

2,2'-Dibenzoylbiphenyl is a biphenyl derivative that has gained attention for its potential biological activities. This compound is structurally characterized by two benzoyl groups attached to a biphenyl backbone, which influences its chemical properties and biological interactions. Research into its biological activity has revealed promising antibacterial properties and other pharmacological effects.

The molecular formula of this compound is C19H14O2C_{19}H_{14}O_2, with a molecular weight of 286.32 g/mol. Its structure allows for various interactions with biological targets, which may contribute to its observed activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including this compound.

Key Findings:

  • Antibacterial Efficacy: A study synthesized several biphenyl derivatives and evaluated their antibacterial activities against antibiotic-resistant strains of bacteria. Notably, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 6.25 μg/mL against multidrug-resistant Enterococcus faecalis .
  • Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups on the biphenyl structure was found to enhance antibacterial activity. Hydroxyl groups on the B ring were particularly beneficial .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

Cytotoxic Effects:

  • The compound demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines, indicating its potential as an anticancer agent .
  • Comparative studies with standard chemotherapeutic agents like cisplatin showed that this compound could be a viable alternative or adjunct in cancer therapy due to its lower toxicity profile .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation: Some biphenyl derivatives can induce oxidative stress in cancer cells, promoting apoptosis.
  • Disruption of Cell Membrane Integrity: The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, disrupting their function.

Case Studies

Several case studies have documented the application of this compound in various biological contexts:

  • Study on Antimicrobial Resistance: A research team investigated the efficacy of dibenzoyl derivatives against resistant bacterial strains. Results indicated that modifications to the biphenyl structure could enhance activity against resistant pathogens .
  • Cancer Cell Line Evaluation: In a comparative study involving multiple compounds, this compound was tested alongside traditional chemotherapeutics. The results suggested a synergistic effect when used in combination with existing treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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